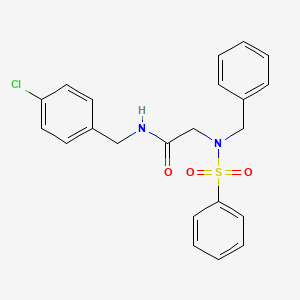
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of glycine transporter inhibitors and has shown promising results in various studies.
Mecanismo De Acción
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine transporter inhibitor. Glycine is an important neurotransmitter that plays a role in pain sensitivity, addiction, and depression. By inhibiting the uptake of glycine, N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can increase the concentration of glycine in the synapse, leading to its therapeutic effects.
Biochemical and physiological effects:
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It can reduce pain sensitivity, as mentioned earlier, by increasing the concentration of glycine in the synapse. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have antidepressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for glycine transporters. This means that it can be used to selectively target glycine transporters without affecting other neurotransmitter systems. However, one limitation is that it has not yet been extensively studied in human subjects, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further study its potential therapeutic applications, particularly in treating addiction and depression. Another direction is to investigate its safety and efficacy in human subjects. Additionally, future research could focus on developing more potent and selective glycine transporter inhibitors based on the structure of N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Métodos De Síntesis
The synthesis of N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a multistep process. The first step involves the reaction of benzylamine with 4-chlorobenzaldehyde to form N-benzyl-4-chlorobenzylamine. This compound is then reacted with phenylsulfonyl chloride to produce N-benzyl-N-(4-chlorobenzyl)-N-(phenylsulfonyl)amine. Finally, this compound is reacted with glycine methyl ester hydrochloride to produce N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. It has also been studied for its potential use in treating drug addiction and depression.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-20-13-11-18(12-14-20)15-24-22(26)17-25(16-19-7-3-1-4-8-19)29(27,28)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDXZIDWYXFLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzylbenzenesulfonamido)-N-[(4-chlorophenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

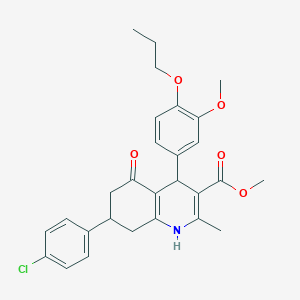

![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)
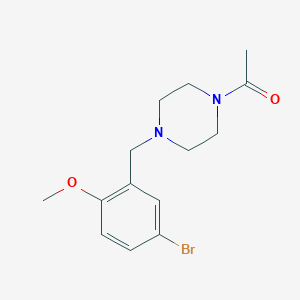
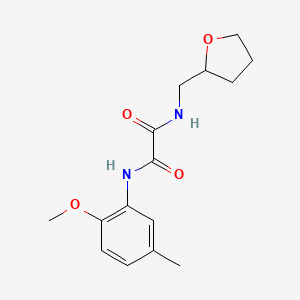
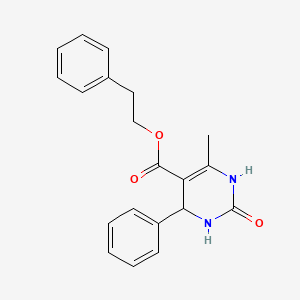
![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)